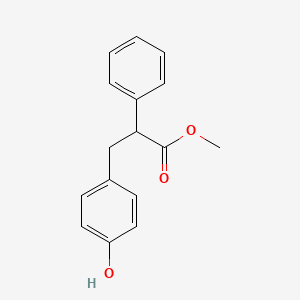

3-(4-羟基苯基)-2-苯基丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a compound that can be synthesized through various chemical reactions involving phenylpropanoic acids and their derivatives. The compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoate ester.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric β-hydroxy esters, which can be further reduced and modified to obtain various derivatives . Additionally, palladium-catalyzed reactions involving hydroxypropiophenones with aryl bromides have been shown to result in multiple arylation products through successive C-C and C-H bond cleavages .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been studied using X-ray diffraction, FT-IR, and UV-Vis spectroscopy. Density functional theory (DFT) calculations, including geometry optimizations, have been employed to analyze the electronic and optical properties, absorption wavelengths, excitation energy, and molecular electrostatic potential (MEP) . The crystal structure of related compounds, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, has been determined, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The one-electron oxidation of related compounds has been studied, showing the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity . Theoretical analyses have also been conducted to understand the charge transfer between localized bonds and lone pairs, as well as the local reactivity of the molecule using the Fukui function .

Physical and Chemical Properties Analysis

The determination of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in biological samples has been achieved using high-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MS^n), indicating the potential for similar analytical methods to be applied to methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate . The crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been resolved, showing weak intermolecular hydrogen bonds and providing insights into the expected bond distances and angles for similar molecules .

科学研究应用

可生物降解聚合物与环境可持续性

对聚羟基链烷酸酯 (PHA) 的研究(PHA 是由各种微生物合成的可生物降解聚合物)表明,3-(4-羟基苯基)-2-苯基丙酸甲酯等化合物可能在环保材料的开发中发挥至关重要的作用。PHA 因其生物相容性和生物降解性而闻名,使其适用于包装、农业甚至生物医学领域。Amara (2010) 的研究详细阐述了 PHA 因其良好的材料特性和可再生性而具有广阔的应用前景,尽管与石油塑料相比其高成本是其商业化的一个限制因素 (Amara, 2010)。

用于医疗应用的高级生物材料

PHA 的表面改性,特别是聚(3-羟基丁酸-共-4-羟基丁酸),已被探索用于增强其在各种医疗应用中的适用性。这些改性旨在克服 PHA 固有的疏水性,促进其在人体中的使用。Chai 等人(2020 年)强调了纳米技术的整合,以提高这些生物材料在复杂生物环境中的功能,为医疗保健生物技术提供无细胞毒性和生物相容性材料 (Chai et al., 2020)。

用于分析物检测的化学传感器

基于 4-甲基-2,6-二甲酰苯酚(一种与 3-(4-羟基苯基)-2-苯基丙酸甲酯在结构上相关的化合物)的化学传感器的开发,用于检测各种分析物,一直是一个重要的研究领域。这些化学传感器对金属离子、阴离子、和中性分子表现出很高的选择性和灵敏度。Roy (2021) 综述了此类荧光化学传感器在分析化学中的潜力,强调了它们在检测环境污染物和生化标记物中的实用性 (Roy, 2021)。

生物活性化合物的合成及应用

带有羟基链烷酸基团的天然查尔酮的合成和生物活性已被探索,因为它们具有广泛的生物活性和潜在的治疗应用。Zhai 等人(2022 年)讨论了这些化合物的分离、化学合成和生物活性,强调它们作为药物发现支架的重要性以及它们在设计新的生物活性分子中的作用 (Zhai, Bingxia Sun, & Feng Sang, 2022)。

安全和危害

未来方向

作用机制

Target of Action

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .

Biochemical Pathways

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

The action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .

Action Environment

The action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .

生化分析

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been found to interact with ammonia-oxidizing bacteria and archaea . It inhibits the gross nitrification rate and affects the abundance and community composition of these microorganisms .

Cellular Effects

In terms of cellular effects, Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been found to inhibit primary root elongation and promote lateral root formation . It also modulates the growth and metabolism of leaves and roots in distinct pathways .

Molecular Mechanism

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate exerts its effects at the molecular level by interfering with auxin signaling via the nitric oxide/reactive oxygen species (NO/ROS) pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Metabolic Pathways

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is involved in the nitrification process, a key part of the nitrogen cycle . It interacts with ammonia-oxidizing bacteria and archaea, affecting the gross nitrification rate .

属性

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJYRFYTBGGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)